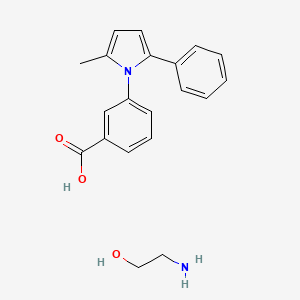
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1) is a bioactive chemical.
Scientific Research Applications
Structural Analysis and Activity Predictions
- The crystal structures of benzoic acid derivatives, including 2-[3-(m-methylphenoxymethyl)-5-phenyl-[1,2,4]triazol-4-yl]-benzoic acid, have been analyzed, revealing different structural motifs and interactions. This analysis aids in predicting the bioactivity of these compounds, such as Endothelin B receptor antagonist activity (J. Dinesh, 2013).
Chemical Reactions and Synthesis
- Research includes the exhaustive C-methylation of carboxylic acids like benzoic acid to produce compounds such as t-butylbenzene, demonstrating a new route for creating specific organic compounds (A. Meisters & T. Mole, 1974).
Synthesis of Novel Derivatives for Antifungal Activity
- Benzoic acid derivatives have been synthesized for potential antifungal applications, as seen in the creation of triazolylindole derivatives incorporating benzoic acid structures (I. Singh & J. Vedi, 2014).
Exploration in Organic Chemistry
- Studies have been conducted on the synthesis of various benzoic acid derivatives, exploring their properties, reactions, and potential applications in fields like medicinal chemistry and material science. For example, research into the synthesis of imidazolyl benzoic acids illustrates the diverse chemical manipulation possibilities of benzoic acid (Síria A. Barros et al., 2007).
Development of EP1 Receptor Selective Antagonists
- Benzoic acid derivatives are being studied for their potential as EP1 receptor selective antagonists, contributing significantly to the development of targeted therapies in pharmacology (A. Naganawa et al., 2006).
Acidity and Steric Effects in Chemical Reactions
- The acidity of benzoic acids and their derivatives has been a subject of study, especially focusing on how steric effects influence their chemical behavior, which is crucial for understanding their reactivity in various contexts (U. Lüning et al., 1996).
Ligand Synthesis for Metal Complexes
- Benzoic acid derivatives have been used in the synthesis of ligands for metal complexes, demonstrating their versatility in inorganic chemistry and potential for creating new materials or catalysts (J. Cano et al., 1995).
properties
CAS RN |
26180-43-8 |
|---|---|
Product Name |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1) |
Molecular Formula |
C20H22N2O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-aminoethanol;3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C18H15NO2.C2H7NO/c1-13-10-11-17(14-6-3-2-4-7-14)19(13)16-9-5-8-15(12-16)18(20)21;3-1-2-4/h2-12H,1H3,(H,20,21);4H,1-3H2 |
InChI Key |
FXPWMBYTHFNJKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C(CO)N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3.C(CO)N |
Appearance |
Solid powder |
Other CAS RN |
26180-43-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compd. with 2-aminoethanol (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



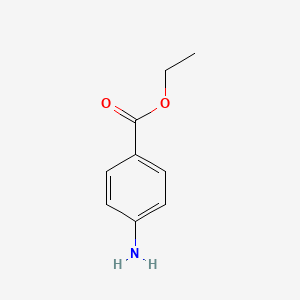

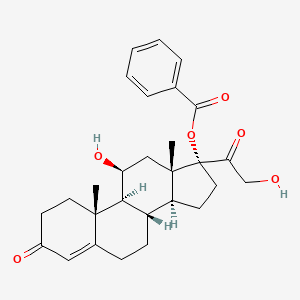
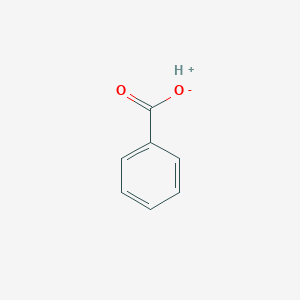
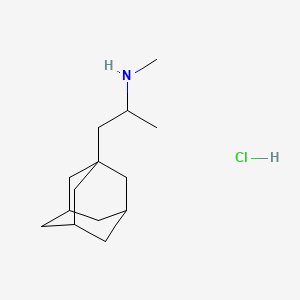
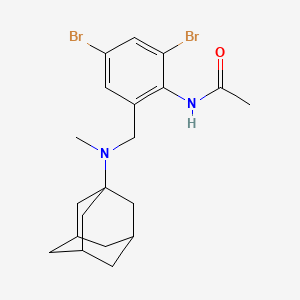

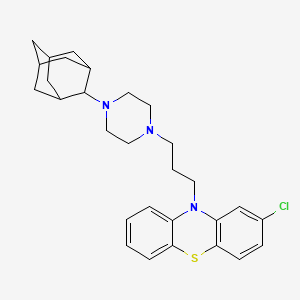
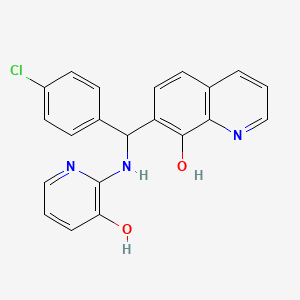
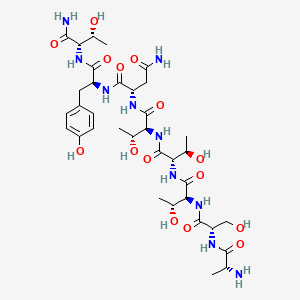
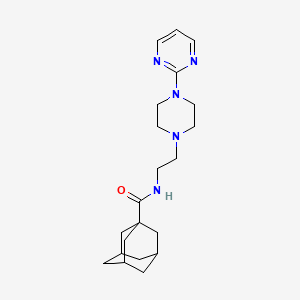
![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)
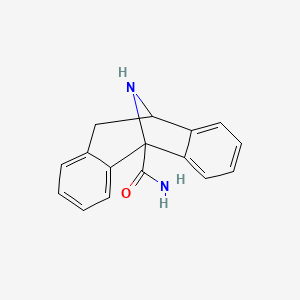
![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)